molecular formula C16H19N3O4 B2391258 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid CAS No. 37833-20-8

5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid

Cat. No.: B2391258
CAS No.: 37833-20-8
M. Wt: 317.345
InChI Key: GCHNYRFIDAUPAN-UHFFFAOYSA-N
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Description

The compound “5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid” is a complex organic molecule. It has a molecular formula of C13H17N3O4S and a molecular weight of 311.36 g/mol . The compound is characterized by the presence of a pyrazolone ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a derivative of naphthaquinone, 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione (DPDHN) was synthesized from lawsone by an ultrasound accelerated technique . Another compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, UV-vis, NMR, and mass spectral studies . The compound is characterized by the presence of a pyrazolone ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.36 g/mol, a computed XLogP3 of -2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . The topological polar surface area is 98.3 Ų, and the compound has a complexity of 532 .

Scientific Research Applications

Synthesis and Optical Properties

Antipyrine derivatives, closely related to the specified compound, have been synthesized and characterized, highlighting their potential in materials science, particularly in the creation of thin films. The study conducted by El-Ghamaz et al. (2017) demonstrates the synthesis of antipyrine derivatives and their application in creating thin films via the spin coating technique. These derivatives show significant optical properties, such as absorption spectra and dispersion parameters, indicating their usefulness in optical materials science (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).

Molecular Structure Analysis

The structural analysis of compounds structurally similar to the specified chemical has been a subject of research, providing insights into their molecular configuration and potential interactions. Zhang et al. (2002) focused on the crystal structure of a related compound, offering a detailed view of its molecular geometry and intermolecular interactions. This research contributes to the understanding of the structural aspects of these compounds, which is essential for their application in various fields of chemistry and materials science (Zhang, Li, Tao, & Zhu, 2002).

Applications in Spectroelectrochemistry

Kowalski et al. (2009) explored the synthesis of W(CO)5 complexes with derivatives of the compound , aiming to develop new IR-detectable metal–carbonyl tracers. Their research demonstrates the thermal stability and distinct absorption bands of these complexes, providing valuable information for their use in spectroelectrochemistry and potentially in tracing and imaging applications in biological systems (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).

Antibacterial Activity Studies

Research into the antibacterial properties of novel Schiff bases derived from aminophenazone, which shares a structural framework with the specified compound, indicates their potential in combating bacterial infections. Asiri & Khan (2010) synthesized a series of Schiff bases and evaluated their antibacterial activities, revealing moderate to good activity against several bacterial strains. This research highlights the potential of such compounds in developing new antibacterial agents (Asiri & Khan, 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the Ampicillin-CTX-M-15 . This target is a protein that plays a crucial role in various biological processes.

Mode of Action

The compound interacts with its target through a binding interaction . The binding score, which indicates the strength of the interaction, is -5.26 kcal/mol . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.

Properties

IUPAC Name

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-15(17-13(20)9-6-10-14(21)22)16(23)19(18(11)2)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHNYRFIDAUPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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